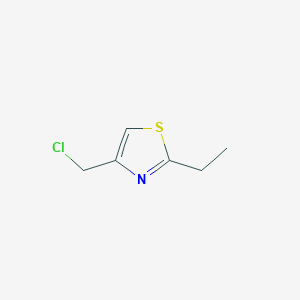

4-(Chloromethyl)-2-ethyl-1,3-thiazole

描述

属性

IUPAC Name |

4-(chloromethyl)-2-ethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS/c1-2-6-8-5(3-7)4-9-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZPXVXJMFQSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585477 | |

| Record name | 4-(Chloromethyl)-2-ethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40516-60-7 | |

| Record name | 4-(Chloromethyl)-2-ethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Routes for 4 Chloromethyl 2 Ethyl 1,3 Thiazole and Analogous Precursors

Direct Chloromethylation of Thiazole (B1198619) Rings

Direct chloromethylation involves the introduction of a chloromethyl group onto a pre-existing thiazole ring. This method is a cornerstone for the functionalization of aromatic and heteroaromatic compounds.

Electrophilic Substitution Mechanisms on the Thiazole Nucleus

The mechanism of electrophilic substitution on the thiazole ring generally follows the typical pathway for aromatic compounds:

Generation of an electrophile.

Attack of the π-electron system of the thiazole ring on the electrophile to form a resonance-stabilized carbocation intermediate (sigma complex).

Deprotonation of the sigma complex to restore aromaticity and yield the substituted thiazole.

For chloromethylation, the electrophile is typically a chloromethyl cation (ClCH₂⁺) or a species that can deliver it. The presence of activating groups on the thiazole ring can enhance the rate of electrophilic substitution. numberanalytics.com

Optimization of Reaction Conditions and Reagent Stoichiometry for Chloromethylation

The efficiency of direct chloromethylation is highly dependent on the reaction conditions and the stoichiometry of the reagents. Key parameters that are often optimized include:

Chloromethylating Agent: Common reagents include formaldehyde (B43269) or its equivalents (e.g., paraformaldehyde) in the presence of hydrogen chloride, or chloromethyl methyl ether.

Solvent: The choice of solvent can influence the solubility of reagents and the stability of intermediates.

Temperature: Reaction temperatures are carefully controlled to balance the rate of reaction with the potential for side reactions.

Catalyst: The use of a catalyst, often a Lewis acid, is crucial for generating the electrophile and promoting the reaction.

Careful control of the stoichiometry is necessary to avoid polychloromethylation and other side reactions. A slight excess of the chloromethylating agent may be used to ensure complete conversion of the starting material.

Table 1: Optimization of Reaction Conditions for a Model Chloromethylation Reaction

| Entry | Chloromethylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | HCHO/HCl | ZnCl₂ | Dioxane | 60 | 65 |

| 2 | HCHO/HCl | SnCl₄ | 1,2-Dichloroethane | 70 | 75 |

| 3 | ClCH₂OCH₃ | AlCl₃ | CS₂ | 50 | 80 |

This table is illustrative and based on general principles of chloromethylation reactions.

Catalytic Approaches Utilizing Lewis Acids in Chloromethylation Reactions

Lewis acids play a pivotal role in direct chloromethylation by enhancing the electrophilicity of the chloromethylating agent. nih.govnih.govresearchgate.net Common Lewis acids employed include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and iron(III) chloride (FeCl₃). researchgate.net

The mechanism of Lewis acid catalysis typically involves the coordination of the Lewis acid to the oxygen atom of formaldehyde or chloromethyl methyl ether. This coordination polarizes the C-O bond, facilitating the generation of the highly reactive chloromethyl cation or a related electrophilic species. The choice of Lewis acid can impact the reaction's selectivity and yield, with stronger Lewis acids generally leading to higher reactivity. However, overly harsh conditions can lead to degradation of the thiazole ring or other unwanted side reactions.

Hantzsch Thiazole Synthesis and its Modern Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, is a versatile and widely used method for the construction of the thiazole ring. synarchive.comijper.org It involves the condensation of a thioamide with an α-halocarbonyl compound.

Cyclocondensation of Thioamides with α-Halocarbonyl Compounds

The core of the Hantzsch synthesis is the reaction between a thioamide and an α-halocarbonyl compound. nih.govyoutube.com For the synthesis of 4-(chloromethyl)-2-ethyl-1,3-thiazole, the required precursors would be propanethioamide and 1,3-dichloroacetone.

The reaction mechanism proceeds through the following steps:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the α-halocarbonyl compound, displacing the halide ion. This forms an S-alkylated intermediate.

Tautomerization and Cyclization: The intermediate can tautomerize, followed by an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon.

Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic thiazole ring. nih.gov

This method allows for the introduction of various substituents on the thiazole ring by choosing appropriately substituted thioamides and α-halocarbonyl compounds.

Solvent and Temperature Effects on Thiazole Ring Formation

The choice of solvent and the reaction temperature are critical parameters that significantly influence the outcome of the Hantzsch thiazole synthesis.

Solvent: The solvent's polarity can affect the rate of the reaction by influencing the solubility of the reactants and stabilizing the charged intermediates. Alcohols, such as ethanol (B145695) and methanol (B129727), are commonly used solvents. nih.govscispace.com In some cases, solvent-free conditions have been employed to develop more environmentally friendly protocols. scispace.comresearchgate.net

Temperature: The reaction is often carried out at elevated temperatures, typically under reflux, to drive the reaction to completion. nih.gov However, the temperature must be carefully controlled to prevent the decomposition of reactants and products. Microwave-assisted synthesis has emerged as a modern adaptation, often leading to shorter reaction times and improved yields. bepls.com

Table 2: Effect of Solvent and Temperature on a Hantzsch Thiazole Synthesis

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | Reflux | 8 | 79 |

| 2 | Methanol | 90 | 0.5 | 95 |

| 3 | Acetonitrile | Reflux | 6 | 70 |

This table is a generalized representation based on literature findings for Hantzsch thiazole syntheses. nih.govscispace.comresearchgate.net

Synthesis of 2-Amino-4-(chloromethyl)thiazole Hydrochlorides as Key Intermediates

A foundational method for synthesizing thiazole rings is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. chemhelpasap.com This approach is particularly effective for producing 2-amino-4-(chloromethyl)thiazole hydrochloride, a versatile intermediate. chemimpex.com

The synthesis is typically achieved through the cyclocondensation of 1,3-dichloropropanone with thiourea (B124793) in an alcohol solvent, such as absolute ethanol. asianpubs.org The reaction mixture is stirred at room temperature for an extended period, allowing for the formation of a crystalline product, which is the hydrochloride salt of the desired aminothiazole. asianpubs.org This intermediate is valued for its stability and serves as a crucial building block for further functionalization due to the reactivity of both the amino group and the chloromethyl group. chemimpex.com

Table 1: Synthesis of 2-Amino-4-(chloromethyl)thiazole Hydrochloride

| Reactants | Solvent | Conditions | Product | Yield |

|---|

Multistep Synthetic Sequences for Thiazole Functionalization

Once the core thiazole structure is established, multistep sequences are employed to introduce further functionality. These pathways allow for the precise modification of the thiazole ring and its substituents, leading to a diverse range of derivatives.

Cyclocondensation, Mesylation, and Thioetherification Pathways

A notable multistep synthesis begins with the key intermediate, 2-amino-4-(chloromethyl)thiazole hydrochloride. asianpubs.org This pathway involves a sequence of reactions to build more complex molecules.

Generation of Free Amine : The hydrochloride salt is treated with a base, such as triethylamine, in a solvent like dichloromethane (B109758) (DCM) to generate the free 2-amino-4-(chloromethyl)thiazole. asianpubs.org

Mesylation : The resulting free amine is then reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base. This step attaches a methylsulfonyl group to the amino group at the 2-position, yielding 2-(methylsulphonyl amino)-4-chloromethyl thiazole. This transformation is typically performed at low temperatures (0-5°C) to ensure better yields and avoid side products. asianpubs.org

Thioetherification : The final step involves reacting the mesylated intermediate with various arylthiols in the presence of a base like sodium ethoxide in methanol. This results in the displacement of the chlorine atom from the chloromethyl group, forming a thioether linkage and yielding the final 2-(methylsulphonyl amino)-4-arylthiomethyl thiazole derivatives. asianpubs.org

This sequence demonstrates how cyclocondensation to form the ring, followed by mesylation and thioetherification, can be used to systematically functionalize the initial thiazole precursor. asianpubs.org

Derivatization from Dihaloacetone Precursors

Dihaloacetones, particularly 1,3-dichloropropanone, are fundamental starting materials for building the 4-(chloromethyl)thiazole scaffold. The Hantzsch synthesis provides a direct route from these precursors. chemhelpasap.comasianpubs.org

The reaction between equimolar amounts of 1,3-dichloropropanone and a thioamide (like thiourea) in ethanol leads to the formation of the 2-amino-4-(chloromethyl)thiazole ring system. asianpubs.org The mechanism involves an initial SN2 reaction where the sulfur of the thioamide attacks one of the halomethyl carbons of the dihaloacetone. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com This method is highly efficient for creating the essential C-S and C-N bonds of the heterocyclic core.

Transformations of Other Halogenated Thiazole Precursors

The synthesis of chloromethylthiazoles can also be achieved by modifying other halogenated precursors or by constructing the ring from different starting materials.

Conversion of Hydroxythiazoline Intermediates

Many thiazole syntheses, including modifications of the Hantzsch reaction, proceed through a non-aromatic hydroxythiazoline intermediate. chemrxiv.org This intermediate is formed during the cyclization step before the final dehydration. The conversion of this hydroxythiazoline to the final thiazole product is a critical elimination step. This dehydration can be facilitated by various reagents and conditions, ultimately leading to the stable aromatic thiazole ring. chemrxiv.org

Halogenation of Allyl Isothiocyanate Derivatives for Thiazole Formation

An alternative strategy for constructing the chloromethylthiazole ring involves the direct halogenation of allyl isothiocyanate derivatives. semanticscholar.orggoogleapis.com This method is particularly useful for synthesizing 2-chloro-5-(chloromethyl)thiazole, a structurally related and important precursor.

The process involves reacting an allyl isothiocyanate derivative, such as 2-chloroallyl isothiocyanate, with a chlorinating agent like sulfuryl chloride or chlorine gas. semanticscholar.orggoogleapis.com The reaction is typically carried out in an inert solvent, for instance, a halogenated hydrocarbon like chloroform (B151607) or carbon tetrachloride. googleapis.com The chlorination leads to cyclization and the formation of the thiazole ring with chlorines at the 2-position and on the methyl group at the 5-position. In some variations, 1,3-dichloropropene (B49464) is first reacted with sodium thiocyanate (B1210189) to generate a 3-chloro-1-propenylisothiocyanate intermediate, which is then chlorinated to yield 2-chloro-5-chloromethylthiazole. semanticscholar.org

Table 2: Halogenation of Isothiocyanate Derivatives

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| 2-Chloroallyl isothiocyanate | Chlorinating Agent | Chloroform | 2-Chloro-5-(chloromethyl)thiazole googleapis.com |

| 3-Chloro-1-propenylisothiocyanate | Chlorine | Not specified | 2-Chloro-5-chloromethylthiazole semanticscholar.org |

Chemical Reactivity and Transformation Pathways of the 4 Chloromethyl 2 Ethyl 1,3 Thiazole Scaffold

Nucleophilic Substitution Reactions at the Chloromethyl Group

The primary reactive site for nucleophilic attack on 4-(chloromethyl)-2-ethyl-1,3-thiazole is the methylene (B1212753) carbon bearing the chlorine atom. The electron-withdrawing nature of both the adjacent thiazole (B1198619) ring and the chlorine atom renders this carbon highly electrophilic and susceptible to substitution reactions.

Reaction Kinetics and Mechanisms of SN2 Pathways

Reactions at the chloromethyl group predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This is characteristic of primary alkyl halides, where steric hindrance is minimal. The SN2 pathway involves a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group.

The rate of this reaction is dependent on the concentration of both the thiazole substrate and the nucleophile, following second-order kinetics: Rate = k[C₆H₈ClNS][Nucleophile]

Key features of this SN2 pathway include:

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group are partially bonded to the central carbon atom.

Stereochemistry: If the carbon were chiral, this mechanism would lead to an inversion of configuration.

Reaction Rate Factors: The reaction rate is sensitive to steric hindrance around the reaction center. For the chloromethyl group, which is a primary halide, the rate is generally fast. The rate is also influenced by the strength of the nucleophile and the polarity of the solvent.

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alcohols)

The electrophilic chloromethyl group readily reacts with a wide array of nucleophiles, making it a valuable synthon for introducing diverse functionalities onto the thiazole scaffold.

Amines: Primary and secondary amines react to form the corresponding aminomethylthiazole derivatives. These reactions are fundamental in the synthesis of various biologically active molecules.

Thiols: Thiolates (RS⁻) are excellent nucleophiles and react efficiently to yield thioether derivatives. For instance, reaction with thiophenols in the presence of a base like sodium ethoxide leads to the formation of 4-(arylthiomethyl)thiazoles. msu.edu

Alcohols: While alcohols are weaker nucleophiles than amines or thiols, their corresponding alkoxides (RO⁻) react readily to form ether linkages.

The relative reactivity of these nucleophiles generally follows the order: Thiols > Amines > Alcohols .

Formation of Substituted Thiazole Derivatives via Nucleophilic Attack

The nucleophilic substitution on the chloromethyl group is a cornerstone for the synthesis of complex thiazole derivatives. This strategy allows for the covalent linking of the thiazole core to other heterocyclic systems or functional moieties. For example, related chloromethyl heterocycles are used to synthesize more complex structures, such as linking them to pyrimidine (B1678525) or oxadiazole rings. pharmaguideline.comst-andrews.ac.uk

The following table illustrates the types of derivatives formed from the reaction of this compound with various nucleophiles.

| Nucleophile (Nu-H) | Product Class | General Structure |

|---|---|---|

| Amine (R₂NH) | Substituted Amines | 2-ethyl-4-((R₂N)methyl)-1,3-thiazole |

| Thiol (RSH) | Thioethers | 2-ethyl-4-((RS)methyl)-1,3-thiazole |

| Alcohol (ROH) | Ethers | 2-ethyl-4-((RO)methyl)-1,3-thiazole |

| Azide (N₃⁻) | Azides | 4-(azidomethyl)-2-ethyl-1,3-thiazole |

| Cyanide (CN⁻) | Nitriles | 2-(2-ethyl-1,3-thiazol-4-yl)acetonitrile |

Electrophilic and Radical Reactions Involving the Thiazole Ring and Substituents

While the chloromethyl group is dominated by nucleophilic substitution, the thiazole ring itself and its substituents can undergo electrophilic and radical-mediated transformations under specific conditions.

Oxidation Pathways of the Thiazole Sulfur and Alkyl Side Chains

The thiazole ring contains a sulfur atom that is susceptible to oxidation. The oxidation of related dihydrothiazoles (thiazolines) suggests that the thiazole sulfur can be oxidized to a sulfoxide (B87167) or a sulfone (1,1-dioxide) using potent oxidizing agents like potassium permanganate (B83412) (KMnO₄), m-chloroperoxybenzoic acid (MCPBA), or peracetic acid. wordpress.comnih.gov However, such strong oxidation can also lead to ring-opening or degradation of the aromatic thiazole ring. wordpress.comnih.gov

The ethyl group at the C2 position could potentially be oxidized at the benzylic-like position adjacent to the ring, although this typically requires specific and often harsh conditions.

Potential Oxidation Products:

| Oxidizing Agent | Potential Product | Remarks |

|---|---|---|

| Peracetic Acid | Thiazole S-oxide / S,S-dioxide | Risk of ring cleavage with stronger oxidants. wordpress.com |

| KMnO₄, MCPBA | Ring-opened products | Observed in related thiazoline (B8809763) systems. nih.gov |

Reduction Strategies for Functional Group Modification on the Thiazole Ring

The aromatic thiazole ring is generally stable and resistant to many reducing agents. pharmaguideline.comslideshare.net However, specific reagents can achieve its reduction.

Ring Reduction/Degradation: Catalytic reduction using Raney nickel is known to cause desulfurization and subsequent degradation of the thiazole ring. pharmaguideline.comslideshare.net This is a destructive reduction method often used for structural elucidation rather than synthetic transformation. Catalytic hydrogenation using a platinum catalyst may reduce the ring under certain conditions. pharmaguideline.com

Chloromethyl Group Reduction: A more common and selective reduction involves the chloromethyl group. This C-Cl bond can be reduced to a C-H bond (dehalogenation), converting the chloromethyl group into a methyl group. This is typically achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst, Pd/C) or with reducing agents like sodium borohydride (B1222165) in the presence of a catalyst.

Summary of Reduction Strategies:

| Reagent/Condition | Target Moiety | Resulting Product |

|---|---|---|

| H₂ / Pd-C | Chloromethyl Group | 2-ethyl-4-methyl-1,3-thiazole |

| Raney Nickel | Thiazole Ring | Ring degradation and desulfurization pharmaguideline.comslideshare.net |

| NaBH₄ (after N-methylation) | Thiazole Ring | Reduced thiazole derivative wikipedia.org |

Carbon-Carbon Bond Forming Reactions

The presence of a reactive chloromethyl group and a thiazole ring that can be functionalized makes this compound a versatile substrate for various carbon-carbon bond-forming reactions. These transformations are crucial for the elaboration of the thiazole core and the introduction of diverse molecular complexity.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates. While direct Suzuki-Miyaura coupling of the chloromethyl group on the this compound is not the most common transformation due to the high reactivity of the C-Cl bond towards other nucleophiles, derivatization of the thiazole ring itself is a well-established strategy.

Typically, for a Suzuki-Miyaura reaction to be performed on the thiazole scaffold, a halogen atom (commonly bromine or iodine) is required at either the C2, C4, or C5 position of the thiazole ring. In the context of this compound, a synthetic strategy would first involve the introduction of a halo group at a different position on the ring, followed by the cross-coupling reaction.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps include:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the thiazole derivative.

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The reaction conditions for Suzuki-Miyaura couplings on thiazole derivatives typically involve a palladium catalyst, a base, and a suitable solvent. The choice of these components is critical for the success of the reaction and depends on the specific substrates being coupled.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Thiazole Scaffolds

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the cross-coupling reaction. |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Activates the organoboron species. |

| Solvent | Toluene, Dioxane, DMF, Water | Solubilizes reactants and catalyst. |

| Organoboron Reagent | Arylboronic acids, Alkylboronic acids | Source of the new carbon substituent. |

The chloromethyl group at the C4 position of this compound is a highly reactive electrophilic site, analogous to a benzylic halide. This reactivity makes it an excellent substrate for various condensation reactions, particularly with nucleophiles such as active methylene compounds and amines. These reactions provide a straightforward method for extending the carbon chain and introducing new functional groups.

Reaction with Active Methylene Compounds:

Active methylene compounds, which possess a CH₂ group flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles), can be deprotonated by a base to form a stabilized carbanion. This carbanion can then act as a nucleophile and displace the chloride ion from the chloromethyl group of the thiazole derivative in an Sₙ2 reaction. This results in the formation of a new carbon-carbon bond.

A typical procedure involves treating the active methylene compound with a base such as sodium ethoxide or sodium hydride in an appropriate solvent like ethanol (B145695) or THF to generate the nucleophile. The subsequent addition of this compound leads to the alkylated product.

Table 2: Examples of Condensation Reactions with Active Methylene Compounds

| Active Methylene Compound | Base | Product |

|---|---|---|

| Diethyl malonate | NaOEt | Diethyl 2-((2-ethyl-1,3-thiazol-4-yl)methyl)malonate |

| Ethyl acetoacetate | NaOEt | Ethyl 2-((2-ethyl-1,3-thiazol-4-yl)methyl)-3-oxobutanoate |

Reaction with Amines:

The chloromethyl group can also readily undergo nucleophilic substitution with primary and secondary amines to form the corresponding aminomethylthiazole derivatives. This reaction is a valuable method for introducing nitrogen-containing functionalities, which are prevalent in many biologically active molecules. The reaction is typically carried out in the presence of a base to neutralize the HCl that is formed as a byproduct.

Cycloaddition and Rearrangement Processes

The thiazole ring, while aromatic, can participate in cycloaddition reactions under certain conditions, offering pathways to more complex heterocyclic systems. Additionally, intramolecular rearrangements can provide access to novel structural isomers.

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile. Thiazoles are generally poor dienes in Diels-Alder reactions due to their aromatic character, which makes them reluctant to break their cyclic conjugation. clockss.org However, the reactivity can be enhanced by the presence of electron-donating groups on the thiazole ring and by using highly reactive dienophiles. clockss.orgrug.nl Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, can also be more favorable due to entropic factors. clockss.org

In the context of this compound, the thiazole ring itself would act as the diene component. For a successful Diels-Alder reaction, a suitable dienophile, such as a maleimide (B117702) or an acetylene (B1199291) derivative, would be required. The reaction would lead to a bicyclic adduct, which could then undergo further transformations.

While many cycloadditions are concerted processes, some, particularly [3+2] cycloadditions, can proceed through a stepwise mechanism involving zwitterionic intermediates. researchgate.netscispace.com In the case of thiazole derivatives, the formation of a thiazolium ylide can act as a 1,3-dipole in [3+2] cycloaddition reactions.

The reaction of a thiazolium salt with a base can generate a thiazolium ylide, which is a zwitterionic species. This ylide can then react with a dipolarophile (e.g., an alkene or alkyne) in a stepwise manner. The first step involves the nucleophilic attack of the ylide on the dipolarophile to form a new zwitterionic intermediate. This intermediate then undergoes ring closure to form the final five-membered ring product. mdpi.com The presence of these zwitterionic intermediates can sometimes be inferred from the reaction products or trapped, providing evidence for a stepwise pathway. researchgate.net

Hetero-Claisen Rearrangement:

The Claisen rearrangement is a clockss.orgclockss.org-sigmatropic rearrangement of an allyl vinyl ether. wikipedia.orgorganic-chemistry.org The hetero-Claisen rearrangement is an analogous process where one or more of the carbon atoms in the rearranging framework are replaced by heteroatoms. For a derivative of this compound to undergo a hetero-Claisen rearrangement, it would first need to be converted into a suitable precursor, such as an allyl ether or thioether attached to the thiazole ring. For instance, if the chloromethyl group is converted to a hydroxymethyl group and then to an allyl ether, a thermal or Lewis acid-catalyzed rearrangement could potentially occur.

1,3-Hydrogen Migration:

A 1,3-hydrogen shift is a sigmatropic rearrangement where a hydrogen atom moves to a position three atoms away. ucla.edu According to the Woodward-Hoffmann rules, a thermal clockss.orgnih.gov-suprafacial hydrogen shift is symmetry-forbidden. pearson.comwikipedia.org This is due to the unfavorable orbital overlap in the transition state. stereoelectronics.org Therefore, a spontaneous, uncatalyzed 1,3-hydrogen shift in a thiazole derivative is generally not a facile process under thermal conditions. Photochemical conditions or the presence of a catalyst can sometimes enable such transformations.

Role As a Versatile Building Block in Complex Organic Synthesis

Synthesis of Advanced Thiazole (B1198619) Derivatives

The presence of a readily displaceable chlorine atom in 4-(chloromethyl)-2-ethyl-1,3-thiazole makes it an excellent electrophile for various substitution reactions, enabling the straightforward synthesis of advanced thiazole derivatives.

Construction of 2,4-Disubstituted Thiazole Frameworks

The chloromethyl group at the 4-position of the thiazole ring serves as a convenient handle for introducing a wide range of substituents, leading to the formation of diverse 2,4-disubstituted thiazole frameworks. This is typically achieved through nucleophilic substitution reactions where the chlorine atom is displaced by various nucleophiles.

For instance, the reaction of this compound with thiophenols in the presence of a base like sodium ethoxide in a suitable solvent such as methanol (B129727) can lead to the formation of 2-ethyl-4-(arylthiomethyl)-1,3-thiazoles. This reaction proceeds via an SN2 mechanism, where the thiophenolate anion acts as the nucleophile.

A variety of substituted thiophenols can be employed in this reaction, allowing for the introduction of different arylthio groups at the 4-position of the thiazole ring. The resulting 2,4-disubstituted thiazoles are valuable intermediates in medicinal chemistry.

Table 1: Examples of 2,4-Disubstituted Thiazoles from this compound

| Nucleophile | Resulting Substituent at C4 | Product Class |

| Thiophenol | -CH2-S-Ph | Arylthiomethylthiazole |

| Substituted Thiophenols | -CH2-S-Ar | Substituted Arylthiomethylthiazoles |

| Alcohols/Alkoxides | -CH2-OR | Alkoxymethylthiazole |

| Amines | -CH2-NR2 | Aminomethylthiazole |

Preparation of N-Substituted Thiazole Derivatives

While direct N-substitution on the thiazole ring of this compound is not a primary reaction pathway due to the location of the reactive group, this versatile building block can be used to introduce the (2-ethyl-1,3-thiazol-4-yl)methyl moiety onto a nitrogen atom of another molecule. This alkylation reaction is a powerful tool for creating N-substituted derivatives with potential biological activities.

The reaction typically involves the treatment of a primary or secondary amine with this compound in the presence of a base to neutralize the hydrochloric acid formed during the reaction. This leads to the formation of a new carbon-nitrogen bond and the desired N-substituted product.

For example, the reaction with a generic amine R2NH would yield N-((2-ethyl-1,3-thiazol-4-yl)methyl)-dialkylamine. This strategy is applicable to a wide range of amines, including aliphatic, aromatic, and heterocyclic amines, providing access to a large library of N-substituted thiazole derivatives.

Integration into Polycyclic and Fused Heterocyclic Systems

The reactivity of this compound also allows for its incorporation into more complex polycyclic and fused heterocyclic systems, which are often scaffolds for pharmacologically active compounds.

Synthesis of Thiazole-Fused Chromen-2-ones

The synthesis of thiazole-fused chromen-2-ones (also known as coumarins) represents an important application of thiazole chemistry in the construction of complex heterocyclic systems. While direct fusion reactions starting from this compound are not commonly reported, related structures can be synthesized through multicomponent reactions where a thiazole moiety is incorporated into a coumarin (B35378) scaffold.

For instance, a one-pot synthesis of thiazolyl coumarin derivatives can be achieved by condensing 3-acetyl-4-hydroxycoumarin, various arylaldehydes, and a thiourea (B124793) derivative. nih.govresearchgate.net Although this method does not directly utilize this compound, it highlights a strategy for combining these two important heterocyclic motifs. A plausible synthetic route starting from a derivative of this compound could involve its reaction with a suitable hydroxycoumarin derivative to form an ether linkage, followed by further cyclization reactions.

Generation of Novel Heterocycles from Thiazole Precursors (e.g., Pyrroles, Pyridines, Coumarins)

The transformation of the thiazole ring into other heterocyclic systems is a known but not always straightforward process in organic synthesis. For example, certain thiazole derivatives can undergo ring-opening and subsequent recyclization to form pyridines under specific conditions, often at high temperatures in the presence of alkynes. nih.gov However, the application of such transformations to a substituted thiazole like this compound to generate novel pyrroles, pyridines, or coumarins is not well-documented in the literature and would likely require the development of novel synthetic methodologies. The stability of the aromatic thiazole ring often makes such transformations challenging. nih.gov

Development of Modified Amino Acids and Peptide Analogues

A significant application of this compound and its derivatives is in the synthesis of modified amino acids and peptide analogues. The thiazole moiety is a recognized pharmacophore, and its incorporation into peptides can enhance their biological activity and metabolic stability.

The synthesis of these peptidomimetics often begins with the conversion of the chloromethyl group into a functional group suitable for peptide synthesis, such as an amine. For example, this compound can be converted to 4-(aminomethyl)-2-ethyl-1,3-thiazole. This amine can then be coupled with N-protected amino acids using standard peptide coupling reagents.

This approach allows for the incorporation of the (2-ethyl-1,3-thiazol-4-yl)methyl group into a peptide chain, either at the N-terminus, C-terminus, or as a modification of an amino acid side chain. These thiazole-containing peptide analogues are of interest for their potential as therapeutic agents. Research has demonstrated the synthesis of various amino acid-derived thiazole peptidomimetic analogues to study their interaction with biological targets. nih.gov

Preparation of N-Substituted Azole-Containing Amino Esters

The synthesis of N-substituted amino esters incorporating the 2-ethyl-1,3-thiazole nucleus is readily achieved through the high reactivity of the chloromethyl group. This functional group acts as a potent electrophile, making it susceptible to nucleophilic attack by the primary or secondary amine of an amino acid ester. This reaction typically proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

In a general synthetic approach, this compound is reacted with an amino acid ester in the presence of a non-nucleophilic base. The base serves to deprotonate the amino group of the ester, thereby increasing its nucleophilicity and facilitating the displacement of the chloride ion. The result is the formation of a new carbon-nitrogen bond, linking the thiazole scaffold directly to the amino acid backbone. This method provides a straightforward and efficient route to a wide array of novel amino ester derivatives, which can serve as building blocks for more complex peptide structures or as standalone molecules for biological screening. The versatility of this reaction allows for the incorporation of various natural and unnatural amino acids, leading to a diverse range of final products.

Table 1: Examples of N-Substituted Azole-Containing Amino Esters Synthesized from this compound

| Amino Ester Reactant | Resulting N-Substituted Product Name |

|---|---|

| Glycine methyl ester | Methyl 2-(((2-ethyl-1,3-thiazol-4-yl)methyl)amino)acetate |

| L-Alanine ethyl ester | Ethyl (2S)-2-(((2-ethyl-1,3-thiazol-4-yl)methyl)amino)propanoate |

| L-Leucine methyl ester | Methyl (2S)-2-(((2-ethyl-1,3-thiazol-4-yl)methyl)amino)-4-methylpentanoate |

Application in the Synthesis of Cyclopeptide Analogues

The 4-chloromethyl thiazole scaffold has proven to be a powerful tool for the synthesis of conformationally constrained cyclopeptide analogues. A notable application is in the generation of cyclic peptides containing the Arg-Gly-Asp (RGD) sequence, which is a well-known binding motif for integrin transmembrane proteins. nih.govnih.gov The cyclization of such peptides can enhance their selectivity for specific integrin subtypes and improve their stability against peptidases. nih.gov

The synthetic strategy employs a solid-phase peptide synthesis (SPPS) approach. nih.gov The process begins with a resin-bound, orthogonally protected linear peptide. The N-terminal amine of the peptide is then converted into a 4-chloromethyl thiazole group. This is typically achieved by treating the N-terminal amine with Fmoc-isothiocyanate, followed by Fmoc deprotection and a Hantzsch-type cyclocondensation with 1,3-dichloroacetone. nih.gov

Once the N-terminal 4-chloromethyl thiazole is in place, a key intramolecular SN2 thioalkylation reaction is initiated. nih.gov The side chain of a cysteine residue within the peptide sequence acts as the sulfur nucleophile. In the presence of a suitable base, such as cesium carbonate, the thiol group attacks the chloromethyl group, displacing the chloride and forming a stable thioether bond. nih.gov This reaction effectively stitches the peptide's N-terminus to a side chain, creating the desired macrocycle. The final cyclic peptide is then cleaved from the resin and purified. This methodology has been successfully used in the parallel synthesis of numerous RGD cyclic peptides with varying sizes and compositions, demonstrating its robustness and utility. nih.gov

Table 2: Research Findings on Synthesized Thiazolyl Thioether Cyclic RGD Peptides. nih.gov

| Compound ID | Peptide Sequence | Observed MW (MH+) | Purity (%) | Yield (%) |

|---|---|---|---|---|

| 5a | -Arg-Gly-Asp- | 544.6 | 81 | 45 |

| 5b | -Arg-Gly-Asp-Tyr- | 707.9 | 83 | 42 |

| 5c | -Arg-Gly-Asp-Phe- | 691.7 | 80 | 41 |

Contributions to Combinatorial Library Generation

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large collections of related compounds, which is invaluable for drug discovery and materials science. The reactive nature of this compound makes it an excellent scaffold for the generation of combinatorial libraries. Its ability to readily react with various nucleophiles allows for the introduction of diverse chemical functionalities in a systematic and high-throughput manner.

A prime example of its application is in the parallel synthesis of diverse libraries of thiazole-tethered compounds. For instance, a library of piperazine-tethered thiazoles has been generated by first reacting a 4-chloromethyl-2-aminothiazole core with piperazine (B1678402). This initial reaction establishes a common scaffold. Subsequently, the secondary amine of the piperazine ring can be acylated using a wide array of commercially available carboxylic acids. This two-step process allows for the creation of a large matrix of final products, where diversity is introduced at the acylation step. This approach leverages the reliability of the initial SN2 reaction and the vast number of available carboxylic acids to quickly build a library of novel compounds for biological screening. The solid-phase synthesis techniques are often employed to streamline the purification process, making this an efficient method for generating molecular diversity. nih.gov The same principle applies to the parallel synthesis of cyclic peptides, where different amino acids can be incorporated into the linear precursor to generate a library of distinct macrocycles. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Thiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 4-(Chloromethyl)-2-ethyl-1,3-thiazole, offering precise information about the hydrogen and carbon atomic environments.

While specific experimental data for this compound is not documented in the surveyed literature, a theoretical analysis based on its structure would predict a distinct set of signals. The spectrum would be expected to show a singlet for the single proton on the thiazole (B1198619) ring (H-5). nih.govnih.gov The ethyl group at position 2 would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃-) protons, resulting from spin-spin coupling. Furthermore, the chloromethyl (-CH₂Cl) group at position 4 would appear as a sharp singlet, as it has no adjacent protons to couple with.

Similarly, a ¹³C NMR spectrum would be crucial for confirming the carbon framework. Six distinct signals would be anticipated, corresponding to each unique carbon atom in the this compound structure. Based on data from analogous thiazole compounds, the C-2, C-4, and C-5 carbons of the thiazole ring would resonate in the aromatic region of the spectrum. nih.gov The remaining signals would correspond to the ethyl group's methylene and methyl carbons and the chloromethyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of a compound.

Electrospray ionization is a soft ionization technique that typically allows for the detection of the intact molecule, often as a protonated species ([M+H]⁺). For this compound, with a monoisotopic mass of 161.00659 Da, the ESI-MS spectrum would be expected to show a prominent ion at an m/z (mass-to-charge ratio) corresponding to the protonated molecule. uni.lu Predicted data suggests the [M+H]⁺ ion would appear at m/z 162.01387. uni.luuni.lu Other common adducts, such as the sodium adduct ([M+Na]⁺), are also often observed. uni.luuni.lu

Table 1: Predicted ESI-MS Adducts for C₆H₈ClNS

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 162.01387 |

| [M+Na]⁺ | 183.99581 |

| [M+NH₄]⁺ | 179.04041 |

| [M+K]⁺ | 199.96975 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Characterization

Vibrational and electronic spectroscopy methods are vital for identifying the functional groups present and characterizing the electronic properties of the molecule.

An FT-IR spectrum of this compound would display absorption bands characteristic of its functional groups. Key vibrational modes would include C-H stretching from the alkyl (ethyl and chloromethyl) and aromatic (thiazole ring) moieties. The spectrum would also feature characteristic stretching vibrations for the C=N and C=C bonds within the thiazole ring. nih.gov A C-Cl stretching band associated with the chloromethyl group would also be expected. In similar thiazole structures, the C-H stretching vibration for the proton on the thiazole ring is observed in the region of 3089–3106 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, is exposed to ultraviolet or visible light, it can absorb energy, causing electrons to move from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—parts of the molecule that absorb light.

For thiazole derivatives, the heterocyclic ring system and its substituents constitute the primary chromophore. The UV-Vis spectrum, a plot of absorbance versus wavelength, provides critical information. Thiazoles typically exhibit absorption maxima in the ultraviolet range (200-400 nm). researchgate.net The precise position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure, including the nature and position of substituents on the thiazole ring, as well as the solvent used for the analysis. nih.gov Researchers can utilize UV-Vis spectroscopy to confirm the presence of the thiazole nucleus and to study the effects of structural modifications on the electronic properties of the molecule. researchgate.net

Table 1: Representative UV-Vis Spectral Data for Thiazole Derivatives

| Compound Class | Typical Absorption Range (λmax) | Solvent Polarity Effects |

|---|---|---|

| Substituted Thiazoles | 220 - 410 nm | Bathochromic (red) or hypsochromic (blue) shifts depending on solvent and substituent polarity. researchgate.net |

Note: This table represents typical data for the class of compounds and is for illustrative purposes.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. mdpi.comorientjchem.org This method separates components of a mixture based on their differential partitioning between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) and a liquid mobile phase (the eluent or solvent system). nih.gov

In a typical synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. The plate is then placed in a sealed chamber containing a suitable mobile phase. As the solvent moves up the plate by capillary action, it carries the components of the mixture with it at different rates. The rate of movement depends on the polarity of the compounds relative to the polarity of the stationary and mobile phases.

The separation is quantified by the retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By comparing the Rf values of the spots from the reaction mixture to those of the starting materials and expected products, a chemist can qualitatively determine the consumption of reactants and the formation of the product. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. Visualization of the spots is often achieved under UV light or by using chemical staining agents. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to validate its elemental composition and purity. nih.gov

For this compound, the molecular formula is C₆H₈ClNS. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), nitrogen (14.007 u), and sulfur (32.06 u), the theoretical elemental composition can be calculated. The validation of the empirical formula is confirmed if the experimentally determined percentages are within an acceptable margin of error (typically ±0.4%) of the calculated values. nih.gov

Table 2: Theoretical Elemental Composition of this compound (C₆H₈ClNS)

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 44.58% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 5.00% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 21.94% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.67% |

| Sulfur | S | 32.06 | 1 | 32.06 | 19.84% |

| Total | | | | 161.65 | 100.00% |

Thermogravimetric Analysis (TGA) for Thermal Behavior Studies

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org This technique provides valuable information about the thermal stability, decomposition profile, and composition of materials. For a compound like this compound, TGA can be used to determine its decomposition temperature and to study the kinetics of its degradation. mdpi.com

During a TGA experiment, the sample is heated at a constant rate, and its mass is continuously monitored. The resulting data is plotted as a TGA curve, showing mass percentage versus temperature. A sharp drop in the curve indicates a mass loss event, typically due to decomposition or volatilization. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. mdpi.com Studies on various heterocyclic compounds have shown that they can possess significant thermal stability. nih.gov The atmosphere (e.g., inert like nitrogen, or oxidative like air) can influence the decomposition pathway and the final residual mass. mdpi.com The first derivative of the TGA curve (the DTG curve) can also be plotted to show the rate of mass loss, with peaks indicating the temperatures at which the most significant decomposition events occur. wikipedia.org

常见问题

Q. Characterization :

- Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns (e.g., δ 4.2–4.5 ppm for CH2Cl groups) .

- Elemental Analysis : Validate purity (>95%) by comparing calculated vs. experimental C/H/N/S percentages .

| Key Data | Example Values | Source |

|---|---|---|

| Melting Point | 166–168°C | |

| IR (C-Cl stretch) | 680–720 cm⁻¹ | |

| ¹³C NMR (Thiazole C-2) | δ 165–170 ppm |

How can researchers resolve discrepancies in reported yields for thiazole derivatives?

Advanced Research Focus

Yield variations often arise from differences in solvent polarity, catalyst loading, or reaction time. For instance:

- Solvent Effects : DMSO increases electrophilicity of intermediates, improving yields compared to ethanol .

- Catalytic Systems : Cu(I) catalysts enhance cyclization efficiency in Hantzsch reactions, reducing side products .

- Statistical Analysis : Apply factorial design to isolate critical variables (e.g., temperature, molar ratios) .

Q. Methodological Recommendation :

- Replicate reactions under controlled conditions (e.g., inert atmosphere) and use HPLC to quantify impurities .

What computational tools are effective for predicting reactivity and stability of this compound?

Q. Advanced Research Focus

- DFT Calculations : Model electrophilic substitution pathways at the chloromethyl group to predict regioselectivity in further functionalization .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies .

- Software : COMSOL Multiphysics or Gaussian for simulating reaction kinetics and transition states .

Case Study :

Docking simulations of analogous thiazole derivatives (e.g., 4-(4-chlorophenyl)thiazole) revealed strong binding to acetylcholinesterase, suggesting potential bioactivity .

How does structural modification of the chloromethyl group impact biological activity?

Q. Advanced Research Focus

Q. Table: Biological Activity of Analogues

| Derivative | Target | IC50/EC50 | Source |

|---|---|---|---|

| 4-(4-Chlorophenyl)thiazole | AChE | 12.3 µM | |

| 3-(Thiazol-2-yl)chromenone | Cancer Cells | 8.7 µM |

What advanced spectral techniques differentiate positional isomers in thiazole derivatives?

Q. Advanced Research Focus

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals for chloromethyl vs. ethyl groups. For example, HMBC correlations between thiazole C-2 and adjacent protons confirm substitution patterns .

- X-ray Crystallography : Resolve crystal packing effects, as demonstrated for ethyl 1-[(2-chloro-1,3-thiazol-5-yl)-methyl]-5-methyl-1H-triazole-4-carboxylate (CCDC deposition: 712345) .

How can researchers optimize experimental design for high-throughput synthesis?

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。